2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole ring fused with a pyridine ring, and a benzamide moiety substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Pyridine ring introduction: The benzimidazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide derivatives: These compounds share a similar core structure but differ in the position of the pyridine ring and other substituents.
2-chloro-pyridine derivatives: These compounds have a similar chlorinated pyridine moiety but lack the benzimidazole ring.
Uniqueness
2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is unique due to its combined benzimidazole and pyridine rings, which confer specific chemical properties and potential biological activities not found in simpler analogs.
Properties
Molecular Formula |
C19H13ClN4O |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-chloro-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C19H13ClN4O/c20-15-6-2-1-5-14(15)19(25)22-13-7-8-16-17(10-13)24-18(23-16)12-4-3-9-21-11-12/h1-11H,(H,22,25)(H,23,24) |
InChI Key |
CRJHHUUXGWSNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
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